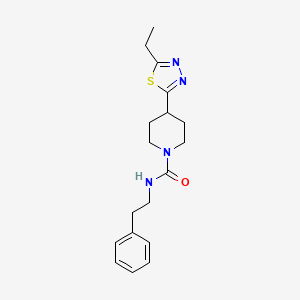
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(2-phenylethyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(2-phenylethyl)piperidine-1-carboxamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties . This particular compound features a thiadiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms.
Métodos De Preparación
The synthesis of 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(2-phenylethyl)piperidine-1-carboxamide typically involves the cyclocondensation of thiosemicarbazides with carboxylic acid derivatives. One common method includes the reaction of thiosemicarbazide with ethyl chloroacetate to form the thiadiazole ring . The resulting intermediate is then reacted with phenethylpiperidine-1-carboxamide under appropriate conditions to yield the final compound. Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(2-phenylethyl)piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the thiadiazole ring. Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as acids or bases.
Aplicaciones Científicas De Investigación
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(2-phenylethyl)piperidine-1-carboxamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(2-phenylethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring’s presence and strong aromaticity contribute to its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, disrupting their normal function and leading to therapeutic effects . For example, its anticonvulsant activity is believed to be due to its ability to modulate neurotransmitter levels in the brain .
Comparación Con Compuestos Similares
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(2-phenylethyl)piperidine-1-carboxamide can be compared with other thiadiazole derivatives, such as:
Sulfamethoxazole: An antimicrobial agent used to treat bacterial infections.
Acetazolamide: A diuretic and anticonvulsant used to treat glaucoma and epilepsy.
Butazolamide: Another diuretic with similar applications to acetazolamide. The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications.
Propiedades
IUPAC Name |
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(2-phenylethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4OS/c1-2-16-20-21-17(24-16)15-9-12-22(13-10-15)18(23)19-11-8-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOXPABHQRFUMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(dimethylsulfamoyl)-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide](/img/structure/B2421770.png)
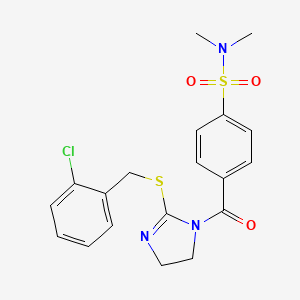
![N-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-4-yl)prop-2-enamide](/img/structure/B2421776.png)
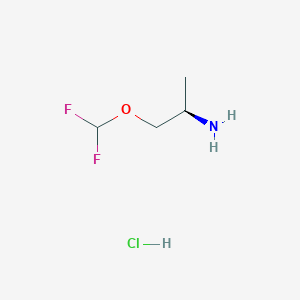

![2-(4-bromobenzyl)-4-isobutyl-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B2421779.png)
![methyl 6-(2-bromophenyl)-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate](/img/structure/B2421782.png)
![3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2421783.png)
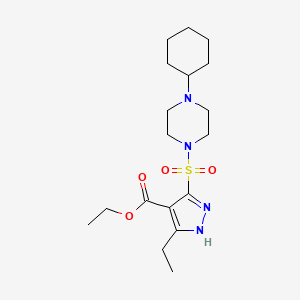

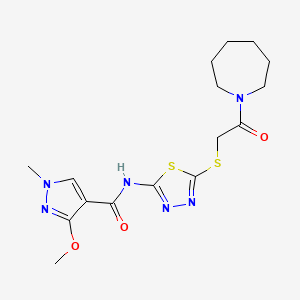
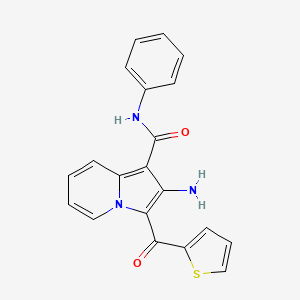

![8-cyclopentyl-3-[(2-fluorophenyl)methyl]-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2421793.png)
